![molecular formula C13H19ClFNO B1397474 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-87-0](/img/structure/B1397474.png)
2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride, also known as 2-FPH, is a synthetic compound commonly used in the laboratory for a variety of scientific applications. It belongs to the group of piperidine compounds, which are characterized by their unique cyclic structure and their ability to form hydrogen bonds. 2-FPH is a versatile and powerful compound, and has been studied extensively due to its broad range of potential applications.
Scientific Research Applications
Pharmacological Potential
2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride, a derivative of piperidine, has been explored for its potential as a pharmacological agent. Research has focused on its binding properties and potential therapeutic applications. For instance, its derivatives have been evaluated for their selectivity and potency in binding to serotonin reuptake transporters, indicating a possible role in treating conditions like depression (Dorsey et al., 2004). Additionally, modifications of its structure have been studied to synthesize neuroleptic agents for metabolic studies (Nakatsuka et al., 1981).
Antimicrobial and Antioxidant Properties
Compounds structurally related to 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride have shown promising antimicrobial and antioxidant activities. For example, fluoroquinolone analogs have demonstrated significant antimicrobial activity against various microorganisms, suggesting potential therapeutic applications in combating infections (Mutyala Veera Venkata Vara Prasad et al., 2017). Moreover, certain piperidine derivatives have been identified as potent inhibitors of lipid peroxidation, an indication of their antioxidant properties, which could be beneficial in preventing or managing oxidative stress-related conditions (Domány et al., 1996).
Chemical Synthesis and Polymerization
The versatility of 2-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride extends to the field of chemical synthesis and polymerization. Studies have focused on synthesizing novel compounds with this structure for various applications. For instance, its derivatives have been used in the synthesis of compounds with potential anti-acetylcholinesterase activity, indicating possible applications in treating diseases like Alzheimer's (Sugimoto et al., 1990). Additionally, its structural analogs have been explored in the synthesis and copolymerization with styrene, demonstrating its utility in creating novel materials with specific properties (Schjerven et al., 2020; Kharas et al., 2016).
properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBNRRYOPOBZQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.